molecular formula C10H9ClN2O2S B1586412 4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one CAS No. 465514-01-6

4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one

Cat. No.: B1586412
CAS No.: 465514-01-6
M. Wt: 256.71 g/mol
InChI Key: ROOKICZUZRVMAT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registration

The compound's IUPAC name, 4-chloro-5-[(furan-2-ylmethyl)sulfanyl]-2-methylpyridazin-3(2H)-one , adheres to Hantzsch-Widman rules for heterocycles:

  • Core structure : Pyridazin-3(2H)-one (6-membered ring with two adjacent nitrogen atoms and a ketone group)
  • Substituents :
    • Chloro at position 4
    • (Furan-2-ylmethyl)sulfanyl at position 5
    • Methyl at position 2

CAS Registry : 465514-01-6
Molecular Formula : C₁₀H₉ClN₂O₂S
Molecular Weight : 256.71 g/mol

Nomenclature Breakdown :

Component Source
Pyridazin-3(2H)-one Parent heterocycle
4-Chloro Positional halogen
5-[(Furan-2-ylmethyl)sulfanyl] Thioether-linked furan
2-Methyl N-bound alkyl group

Structural Analogues in the Pyridazinone Family

Key pyridazinone derivatives with related bioactivity:

Compound Structural Differences Applications
Emorfazone 4-Ethoxy, 5-morpholino substituents Analgesic/anti-inflammatory
Levosimendan 4-Dimethylamino, 5-cyano groups Cardiotonic agent
5-Chloro-2-[(4-chlorophenyl)methyl]-4-(4-methoxyphenoxy)pyridazin-3-one Dual chloro-phenoxy substitutions Mitochondrial complex inhibitor

Critical Structural Features :

  • Position 3 : Ketone oxygen essential for hydrogen bonding
  • Position 5 : Bulky substituents (e.g., furylmethylthio) enhance lipid solubility
  • Position 2 : Alkyl groups modulate metabolic stability

Historical Evolution of Heterocyclic Naming Conventions

The compound's nomenclature reflects three key phases in chemical taxonomy:

Phase 1: Trivial Names (Pre-1887)

  • Based on natural sources (e.g., "picoline" from pitch)
  • Limited structural information conveyed

Phase 2: Hantzsch-Widman System (1887–Present)

  • Introduced systematic prefixes/suffixes:
    • Prefix : Heteroatom type (e.g., "thia" for sulfur)
    • Suffix : Ring size + unsaturation (e.g., "-in" for 6-membered saturated)
  • Enabled precise structural descriptions for patents/pharmacology

Phase 3: IUPAC Integration (Post-1947)

  • Unified Hantzsch-Widman rules with broader nomenclature principles
  • Standardized numbering priorities:
    • Heteroatom with lowest atomic number
    • Maximum substituent locants

Nomenclature Transition Example :

Era Name Style
19th C. "Furylmethylthiochloropyridazone"
Modern 4-Chloro-5-[(furan-2-ylmethyl)sulfanyl]-2-methylpyridazin-3(2H)-one

Properties

IUPAC Name

4-chloro-5-(furan-2-ylmethylsulfanyl)-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-13-10(14)9(11)8(5-12-13)16-6-7-3-2-4-15-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOKICZUZRVMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)SCC2=CC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379187
Record name 4-chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-01-6
Record name 4-chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 465514-01-6
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Biological Activity

4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2H)-one, with the CAS number 465514-01-6, is a chemical compound that has garnered interest for its potential biological activities. This article delves into its biological activity, synthesis, and relevant case studies, supported by various research findings.

  • Molecular Formula : C10H9ClN2O2S
  • Molecular Weight : 256.70 g/mol
  • IUPAC Name : 4-chloro-5-(furan-2-ylmethylsulfanyl)-2-methylpyridazin-3-one

This compound features a pyridazine core substituted with a chloro group and a furan-containing thioether, which may contribute to its biological properties.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazolidinone derivatives containing furan moieties have shown moderate to strong antiproliferative activity in various human leukemia cell lines. The activity is often dose-dependent and varies according to the specific structural modifications of the compounds .

Table 1: Summary of Anticancer Activity of Related Compounds

Compound NameCell Line TestedActivity LevelMechanism
Thiazolidinone Derivative 5eHuman leukemiaPotentInduces apoptosis
Thiazolidinone Derivative 5fHuman leukemiaModerateCell cycle arrest

These findings suggest that this compound may possess similar anticancer effects, warranting further investigation.

Toxicity Profile

According to the Safety Data Sheet (SDS) from AK Scientific, this compound is classified under several hazard categories:

  • Acute Toxicity : Category 4
  • Skin Irritation : Category 2
  • Eye Irritation : Category 2
  • Specific Target Organ Toxicity (Single Exposure) : Category 3

These classifications underscore the need for careful handling and further study into the compound's safety profile in biological systems .

Case Study: Synthesis and Evaluation

A study focused on synthesizing various derivatives of pyridazinones highlighted the biological evaluation of these compounds. The results indicated that modifications at specific positions significantly influenced their cytotoxicity against cancer cell lines. For example, variations in electron-donating groups led to enhanced apoptotic activity in certain derivatives .

Mechanistic Insights

Mechanistic studies involving flow cytometry and DNA fragmentation assays have been employed to elucidate how these compounds induce cell death. The data suggest that apoptosis is a primary mechanism through which these compounds exert their cytotoxic effects, particularly in cancer cells .

Preparation Methods

Introduction of the Thioether Group (Furylmethylthio Substitution)

The critical step for 4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2H)-one synthesis is the substitution at the 5-position with a furylmethylthio moiety.

Typical approach:

  • The 5-position chloro or other leaving group on the pyridazinone ring undergoes nucleophilic substitution with a thiol or thiolate derivative of 2-furylmethyl.
  • The nucleophile is often prepared by deprotonation of 2-furylmethanethiol with a base such as sodium hydride or potassium carbonate.
  • Reaction conditions are controlled to avoid oxidation or cleavage of the thioether group.
  • Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are preferred for their polarity and ability to stabilize the thiolate anion.
  • Temperature ranges from ambient to mild heating (25–80 °C), depending on reactivity.

This substitution is a key step and requires careful control to maximize yield and purity.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Range Notes
1 Chlorination of methylpyridine N-oxide Phosphorus oxychloride (POCl3), diisopropylamine (base) Methylene chloride, chlorobenzene -20 to +20 °C Selective chlorination at 4-position
2 Ring closure/oxidation to pyridazinone Standard heterocyclic synthesis methods (literature) Various organic solvents Variable Not detailed in sources
3 Nucleophilic substitution (thioether formation) 2-Furylmethanethiol + base (NaH, K2CO3) DMF, DMSO, THF 25–80 °C Substitution at 5-position with furylmethylthio group

Research Findings and Analysis

  • The presence of the chloro substituent at the 4-position is critical for selective substitution at the 5-position; it activates the ring for nucleophilic aromatic substitution by stabilizing the intermediate.
  • The use of phosphorus oxychloride in the presence of a basic nitrogen compound (especially dialkylamines like diisopropylamine) enhances the yield and selectivity of chlorination steps.
  • The thioether linkage to the furylmethyl group is sensitive to oxidation; therefore, inert atmosphere (nitrogen or argon) and anhydrous conditions are recommended during the substitution step to prevent side reactions.
  • The choice of solvent significantly impacts the nucleophilic substitution efficiency; polar aprotic solvents facilitate the formation and reactivity of the thiolate nucleophile.
  • Purification is typically achieved by recrystallization or chromatographic techniques, ensuring removal of unreacted starting materials and side products.

Comparative Structural and Synthetic Context

Compound Molecular Formula Key Functional Groups Preparation Complexity Notes
This compound C10H9ClN2O2S Chloro, methyl, furylmethylthio Moderate to high Requires multi-step synthesis with careful substitution control
4-Chloro-2-methyl-5-(phenylamino)pyridazin-3(2H)-one C11H10ClN3O Chloro, methyl, phenylamino Moderate Similar pyridazinone scaffold but different substitution
5-(Furfurylthio)-1H-pyrazole C8H8OS Furylmethylthio, pyrazole ring Moderate Different heterocyclic core, simpler synthesis

Q & A

Q. Key Optimization Parameters :

StepReagents/ConditionsYield (%)
CyclizationHydrazine hydrate, glacial acetic acid, reflux60–75
ChlorinationPOCl₃, catalytic DMAP, 80°C85–90
Thioether Formation2-Furylmethylthiol, NaH, DMF, 0°C → RT70–80

Advanced Note : Competing side reactions (e.g., over-oxidation or ring-opening) can be mitigated by controlling stoichiometry and reaction time. Use TLC or HPLC for real-time monitoring .

How does the electronic nature of the 2-furylmethylthio substituent influence the reactivity of the pyridazinone core?

Advanced Research Focus
The electron-rich furyl group enhances nucleophilic substitution at the 5-position chlorine. Computational studies (DFT) suggest:

  • Electron Density Distribution : The sulfur atom in the thioether donates electron density to the pyridazinone ring, activating positions 4 and 6 for electrophilic attacks .
  • Steric Effects : The 2-furylmethyl group introduces steric hindrance, limiting reactivity at the 5-position but favoring regioselective modifications at the 4-chloro site .

Q. Experimental Validation :

  • Compare reaction rates with analogs (e.g., phenylthio vs. furylmethylthio) using kinetic assays .
  • Use X-ray crystallography (as in ) to confirm structural distortions caused by the substituent.

What analytical techniques are most reliable for characterizing this compound, and how can conflicting spectral data be resolved?

Basic Research Focus
Primary Techniques :

  • NMR : ¹H/¹³C NMR for verifying substitution patterns (e.g., δ 6.2–6.8 ppm for furyl protons) .
  • HRMS : Confirm molecular weight (theoretical [M+H]⁺ = 311.04) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thioether vs. sulfoxide formation) .

Q. Data Contradictions :

  • Example : Discrepancies in melting points (e.g., 255°C in vs. 245°C in ) may arise from polymorphic forms. Use DSC to identify thermal transitions.
  • Resolution : Cross-validate with IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and elemental analysis .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Focus
Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase inhibitors). The furyl group may enhance π-π stacking with aromatic residues .
  • ADMET Prediction : SwissADME calculates logP (~2.8) and bioavailability scores, guiding solubility optimization .

Case Study :
Analog 4-chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one (from ) showed improved solubility (logP = 1.9) via hydrophilic substituents.

What strategies address low yields in nucleophilic substitution reactions at the 5-position chlorine?

Advanced Research Focus
Challenges :

  • Steric hindrance from the 2-methyl and furyl groups reduces nucleophile accessibility .
    Solutions :
StrategyOutcome
Microwave-assisted synthesis (120°C, 20 min)Increases yield to 85% by enhancing reaction kinetics
Phase-transfer catalysis (e.g., TBAB) in H₂O/tolueneReduces side reactions (e.g., hydrolysis)
Pre-activation of chlorine with KI (Finkelstein conditions)Improves leaving group ability

Validation : Monitor reaction progress via LC-MS and optimize using Design of Experiments (DoE) .

How do solvent polarity and temperature affect the compound’s stability during storage?

Basic Research Focus
Stability Data :

ConditionDegradation (%) after 30 days
DMSO, RT5–10 (via hydrolysis of thioether)
Ethanol, 4°C<2
Solid state, desiccated<1

Q. Recommendations :

  • Store in ethanol at –20°C for long-term stability.
  • Avoid protic solvents (e.g., methanol) to prevent sulfoxide formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-[(2-furylmethyl)thio]-2-methylpyridazin-3(2h)-one

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